Product packaging for N-(4-chlorobenzyl)prop-2-en-1-amine(Cat. No.:CAS No. 69957-80-8)

N-(4-chlorobenzyl)prop-2-en-1-amine

Cat. No.: B180997
CAS No.: 69957-80-8
M. Wt: 181.66 g/mol
InChI Key: MXLWFBBJEPONGS-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)prop-2-en-1-amine (CAS 69957-80-8) is a chemical compound with the molecular formula C 10 H 12 ClN and a molecular weight of 181.66 g/mol . This allylamine derivative serves as a critical synthetic intermediate and building block in organic and medicinal chemistry research. Allylamines are a significant class of organic compounds, with notable importance as precursors for β-amino acids, alkaloids, and carbohydrate derivatives . This compound is of particular interest in the synthesis of antifungal agents. Its structural framework is a key motif found in potent pharmaceuticals such as Naftifine and Terbinafine, which are effective against a broad spectrum of dermatophyte fungi . Researchers can utilize this compound as a core template for the design and synthesis of novel antifungal analogues to combat emerging drug resistance . The product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (MSDS) and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN B180997 N-(4-chlorobenzyl)prop-2-en-1-amine CAS No. 69957-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWFBBJEPONGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405915
Record name N-(4-chlorobenzyl)prop-2-en-1-amine
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Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69957-80-8
Record name 4-Chloro-N-2-propen-1-ylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69957-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-chlorobenzyl)prop-2-en-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Chlorobenzyl Prop 2 En 1 Amine

Established and Emerging Direct Synthetic Routes

The synthesis of N-(4-chlorobenzyl)prop-2-en-1-amine can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods range from classical nucleophilic substitution reactions to modern catalytic protocols.

Alkylation Reactions of Allylamine (B125299) Derivatives

A primary and straightforward method for the synthesis of this compound is the direct alkylation of allylamine with a suitable 4-chlorobenzyl halide. This reaction is a classical SN2 type nucleophilic substitution.

A representative procedure involves reacting 4-chlorobenzyl chloride or bromide with prop-2-en-1-amine. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrogen halide formed during the reaction. A polar aprotic solvent like dimethylformamide (DMF) is often employed to facilitate the dissolution of the reactants. The reaction may require heating to proceed at a reasonable rate. For instance, a similar reaction with 2-chlorobenzyl chloride is conducted at 80°C.

To minimize the potential for dialkylation, which would lead to the formation of a tertiary amine, a molar ratio of allylamine to the 4-chlorobenzyl halide of 1:1.2 or higher is often used. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel.

A related approach involves the alkylation of a pre-formed sulfonamide of allylamine. This multi-step sequence begins with the protection of allylamine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form the corresponding sulfonamide. This is followed by alkylation with 4-chlorobenzyl bromide in the presence of a strong base like sodium hydride (NaH) in DMF. The final step is the deprotection of the tosyl group, often achieved using a strong acid like hydrobromic acid (HBr) in acetic acid, to yield the desired secondary amine.

Reagent 1Reagent 2BaseSolventTemperatureProduct
Allylamine4-Chlorobenzyl ChlorideK₂CO₃DMF80°CThis compound
N-Tosylallylamine4-Chlorobenzyl BromideNaHDMF0°C to RTN-(4-chlorobenzyl)-N-tosylprop-2-en-1-amine

Palladium-Catalyzed Allylic Amination Strategies

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, provides a powerful and versatile method for the formation of C-N bonds and can be applied to the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction involves the reaction of a nucleophile, in this case, an amine, with an allylic substrate in the presence of a palladium catalyst. wikipedia.org

The general mechanism begins with the coordination of a Pd(0) catalyst to the double bond of an allylic substrate, which contains a suitable leaving group (e.g., acetate (B1210297), carbonate, halide). wikipedia.orgorganic-chemistry.org This is followed by oxidative addition to form a π-allyl palladium(II) complex, with the expulsion of the leaving group. wikipedia.org The amine nucleophile then attacks this complex, typically at the less substituted terminus of the allyl group, to form the product and regenerate the Pd(0) catalyst. organic-chemistry.org The use of phosphine (B1218219) ligands is crucial for the success of the reaction, as they modulate the reactivity and stability of the palladium catalyst. wikipedia.org

For the synthesis of this compound, one could envision the reaction between 4-chlorobenzylamine (B54526) and an allyl substrate like allyl acetate or allyl carbonate, catalyzed by a palladium complex such as Pd(PPh₃)₄. Alternatively, allylamine could be reacted with a 4-chlorobenzyl-substituted allylic substrate.

The scope of the Tsuji-Trost reaction is broad, accommodating a wide range of nitrogen nucleophiles. wikipedia.org Recent advancements have even introduced solvent-free, mechanochemical protocols for this reaction, offering a more environmentally friendly approach. nih.gov

AmineAllylic SubstrateCatalystLigandProduct
4-ChlorobenzylamineAllyl AcetatePd(0) sourcePhosphine LigandThis compound
Allylamine4-Chlorobenzyl Allyl CarbonatePd(0) sourcePhosphine LigandThis compound

Catalytic Reductive Amination Protocols for Amine Synthesis

Catalytic reductive amination is a highly efficient and widely used method for the synthesis of amines. organic-chemistry.org This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This method avoids the isolation of the often-unstable imine intermediate.

For the synthesis of this compound, this would involve the reaction of 4-chlorobenzaldehyde (B46862) with allylamine. The initial condensation would form N-(4-chlorobenzylidene)prop-2-en-1-amine, which is then reduced. A variety of reducing agents can be employed, ranging from common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) to catalytic hydrogenation. organic-chemistry.orgucla.edu

Recent research has focused on the development of more sustainable and efficient catalytic systems for reductive amination. rsc.org This includes the use of earth-abundant metal catalysts, such as those based on iron and cobalt, which can utilize molecular hydrogen as the reductant. d-nb.infod-nb.info For instance, cobalt nanoparticles have been shown to catalyze reductive aminations under mild conditions (50°C, 10 bar H₂). d-nb.info These methods offer a greener alternative to traditional stoichiometric reducing agents.

Carbonyl CompoundAmineReducing Agent/CatalystProduct
4-ChlorobenzaldehydeAllylamineNaBH₄ or STABThis compound
4-ChlorobenzaldehydeAllylamineH₂ / Co or Fe catalystThis compound

Multi-Component Reactions for Allyl Amine Scaffold Construction

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single synthetic operation by combining three or more reactants. acs.org The Petasis reaction, also known as the boronic acid Mannich reaction, is a prominent example of an MCR that can be adapted for the synthesis of allylic amines. organic-chemistry.org

The classical Petasis reaction involves the reaction of an amine, a carbonyl compound (often an α-hydroxy acid or aldehyde), and a boronic acid. organic-chemistry.org For the synthesis of this compound, a potential pathway could involve the reaction of allylamine, formaldehyde (B43269) (or a suitable equivalent), and (4-chlorophenyl)boronic acid. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the organoboron species. organic-chemistry.org

Recent developments have expanded the scope of Petasis-type reactions. For example, a metal-free MCR has been described for the synthesis of allyl amines that combines a decarboxylative coupling with a Petasis reaction. acs.org This approach utilizes cinnamic acid derivatives, boronic acids, formaldehyde, and primary amines. acs.org While a direct synthesis of the target compound is not explicitly detailed, the methodology demonstrates the potential for constructing N-benzyl-N-(4-chlorobenzyl) substituted allylamines, indicating the adaptability of the reaction. acs.org Furthermore, photocatalytic MCRs have emerged that combine dialkylamines, carbonyls, and alkenes to produce complex tertiary alkylamines, showcasing the ongoing innovation in this field. nih.gov

Amine ComponentCarbonyl ComponentBoronic Acid ComponentProduct
AllylamineFormaldehyde(4-Chlorophenyl)boronic acidThis compound

Functional Group Interconversions and Reactivity Profiling

The chemical reactivity of this compound is characterized by the presence of the secondary amine and the allyl group. The amine moiety is susceptible to oxidation, leading to the formation of imines or, under more forcing conditions, nitriles.

Oxidation Pathways of the Amine Moiety

The oxidation of secondary amines like this compound can lead to different products depending on the oxidant and reaction conditions.

Formation of Imines: The oxidation of a secondary amine to an imine involves the removal of two hydrogen atoms. A variety of oxidizing agents can effect this transformation. For instance, a copper(II) reagent, prepared from copper(II) bromide and lithium t-butoxide, has been shown to oxidize secondary amines to the corresponding imines in high yields under mild conditions. oup.com When unsymmetrical secondary amines are used, a mixture of isomeric imines can be produced. oup.com In the case of this compound, oxidation would likely yield a mixture of N-(4-chlorobenzylidene)prop-2-en-1-amine and N-(4-chlorobenzyl)prop-1-en-1-imine.

Catalytic aerobic oxidation methods have also been developed. nih.gov Copper(I)/TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalyst systems can facilitate the aerobic oxidation of secondary amines to imines. nih.govresearchgate.net These reactions are often chemoselective, favoring the oxidation of benzylic C-H bonds. acs.org

Formation of Nitriles: While the direct oxidation of a secondary amine to a nitrile is less common, it can occur under certain conditions, typically involving cleavage of the C-N bond. More commonly, primary amines are oxidized to nitriles. researchgate.net This process is thought to proceed through an imine intermediate, which is then further oxidized. researchgate.net For example, base-treated manganese dioxide (MnO₂) in the presence of air can oxidize primary amines to nitriles. researchgate.net Ruthenium catalysts have also been employed for the dehydrogenative oxidation of primary amines to nitriles. researchgate.net

It is conceivable that under harsh oxidative conditions, the this compound could undergo C-N bond cleavage followed by oxidation to yield 4-chlorobenzonitrile. For example, the oxidation of 4-chlorobenzyl alcohol with Cr(VI) is a known transformation, suggesting the benzyl (B1604629) group's susceptibility to oxidation. researchgate.net

Starting MaterialOxidant/CatalystProduct(s)
This compoundCuBr₂/LiOBu-tN-(4-chlorobenzylidene)prop-2-en-1-amine and N-(4-chlorobenzyl)prop-1-en-1-imine
This compoundCu(I)/TEMPO, AirN-(4-chlorobenzylidene)prop-2-en-1-amine and N-(4-chlorobenzyl)prop-1-en-1-imine
This compoundHarsh Oxidizing Conditions4-Chlorobenzonitrile (potential)

Reduction Strategies for Amine Derivatives

While this compound is a secondary amine, reduction strategies can be applied to its derivatives or the molecule itself to yield other amine structures. The allyl group's double bond can be reduced to furnish a saturated secondary amine. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere would convert the prop-2-en-1-amine moiety to a propan-1-amine, yielding N-(4-chlorobenzyl)propan-1-amine.

Furthermore, the secondary amine can be converted into a tertiary amine via reductive amination. This process typically involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. For example, reacting this compound with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride would yield the tertiary amine, N-(4-chlorobenzyl)-N-methylprop-2-en-1-amine. A general method for synthesizing secondary and tertiary amines involves the reductive amination of carboxylic acids, which can be a pathway to various derivatives. rsc.org

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. evitachem.commasterorganicchemistry.com The outcome of such reactions is dictated by the directing effects of the substituents on the benzene (B151609) ring. The chlorine atom is an ortho-, para-directing group, albeit a deactivating one due to its inductive electron withdrawal. The benzylamine (B48309) side chain is an activating, ortho-, para-directing group.

However, the conditions for many EAS reactions (e.g., nitration, sulfonation) are strongly acidic. masterorganicchemistry.com Under these conditions, the amine nitrogen is protonated, forming an ammonium (B1175870) salt. The resulting -CH₂-NH₂⁺-R group is strongly deactivating and meta-directing. This creates a competitive scenario where the reaction site is determined by a combination of these electronic influences. Key EAS reactions applicable to the chlorophenyl ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be complicated by the presence of the amine group, which can react with the Lewis acid catalyst.

The precise regioselectivity would depend heavily on the specific reaction conditions employed. researchgate.net

Nucleophilic Addition Reactions

The reactivity of this compound in nucleophilic additions is primarily centered on the nucleophilic character of the secondary amine. The nitrogen atom's lone pair of electrons can readily attack a wide range of electrophilic centers. evitachem.com This reactivity is the basis for alkylation and acylation reactions, which are fundamental for extending the molecular scaffold.

While the allyl double bond is electron-rich and generally undergoes electrophilic addition, it can be made susceptible to nucleophilic attack if activated. For instance, a derivative of the parent compound, such as an α,β-unsaturated ketone (chalcone), readily undergoes nucleophilic conjugate addition (Michael addition). evitachem.com In a related context, multicomponent reactions involving the nucleophilic substitution of prop-2-en-1-amine derivatives have been reported, highlighting the diverse reactivity of this structural motif. acs.org The conjugate addition of amines to activated alkynes (amino-yne reactions) is also a well-established method for forming new C-N bonds. acs.org

Condensation Reactions to Form Complex Structures

Condensation reactions, which unite two molecules with the elimination of a small molecule like water, are a powerful tool for building molecular complexity from this compound. The secondary amine can condense with aldehydes or ketones to form iminium ions, which are versatile intermediates for further transformations.

A prominent example of building complex heterocyclic structures involves the derivatives of this compound. Chalcones, or α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation. evitachem.comdoaj.orgmdpi.com For instance, (E)-1-(4-morpholinophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is synthesized by condensing 1-(4-morpholinophenyl)ethanone with 4-chlorobenzaldehyde. tandfonline.com These chalcone (B49325) intermediates can then undergo further condensation reactions. A notable example is the reaction with guanidine (B92328) nitrate (B79036) in the presence of a base, which proceeds via Michael addition followed by intramolecular condensation and aromatization to yield highly substituted pyrimidine (B1678525) rings. ijprajournal.com This strategy demonstrates how the core structure can be elaborated into complex, biologically relevant heterocycles. ijprajournal.com

Advanced Derivatization and Scaffold Extension Strategies

Alkylation for Amine Chain Extension

As a secondary amine, this compound can be readily N-alkylated to produce tertiary amines, thereby extending the amine chain. This is a common strategy to modify the steric and electronic properties of the molecule. The synthesis of analogs such as N-ethyl-N-(4-chlorobenzyl)prop-2-en-1-amine can be achieved through standard alkylation procedures. This typically involves reacting the parent amine with an ethylating agent, such as ethyl iodide or ethyl bromide, in a suitable solvent and in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the hydrohalic acid byproduct. mdpi.com More modern and sustainable methods utilize the direct alkylation of amines with alcohols, often triggered by a catalyst under mild conditions. researchgate.netrsc.org

Transition Metal-Catalyzed Carbocyclization Reactions to Form Heterocyclic Derivatives

A sophisticated strategy for scaffold extension involves transition metal-catalyzed reactions. Specifically, derivatives of this compound can be used to construct complex heterocyclic systems like pyrrolidines. rsc.org This process typically involves a two-step sequence. First, the secondary amine is alkylated with a propargyl halide (e.g., propargyl bromide) to form an N-allylpropargylamine derivative. This enyne substrate is then poised for intramolecular cyclization.

Research has demonstrated that a titanium-magnesium catalyst system, generated from Ti(O-iPr)₄ and EtMgBr, can effectively catalyze the carbocyclization of these N-allyl-substituted 2-alkynylamines. rsc.orgrsc.orgresearchgate.net In a specific example, N-(4-chlorobenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine undergoes regio- and stereoselective carbocyclization with Et₂Zn, catalyzed by Ti(O-iPr)₄/EtMgBr, to afford the corresponding (Z)-methylenepyrrolidine derivative in high yield. rsc.org This methodology is tolerant of various substituents on the alkyne and provides a powerful route to functionalized five-membered nitrogen heterocycles. rsc.orgrsc.org

Aminolysis Reactions for the Generation of Aminoalcohol Synthons

The reaction of amines with epoxides, known as aminolysis, is a fundamental and widely utilized method for the synthesis of β-aminoalcohols. These compounds are valuable synthetic intermediates, finding application in the preparation of a diverse range of more complex molecules. The nucleophilic ring-opening of the epoxide by the amine proceeds, in the absence of a catalyst, under thermal conditions and can be accelerated by the use of various catalytic systems. The regioselectivity of the reaction is a key consideration, particularly with unsymmetrical epoxides, where the amine can attack either of the two electrophilic carbon atoms of the epoxide ring.

In the context of this compound, its secondary amine nature allows for its participation as a nucleophile in the ring-opening of epoxides. This reaction leads to the formation of tertiary aminoalcohols, which are versatile synthons for further chemical transformations. A general representation of this reaction involves the attack of the nitrogen atom of this compound on one of the carbon atoms of the epoxide ring, resulting in the cleavage of a C-O bond and the formation of a new C-N bond. Subsequent protonation of the resulting alkoxide furnishes the aminoalcohol product.

A variety of catalysts have been developed to facilitate the aminolysis of epoxides, including Lewis acids, Brønsted acids, and solid-supported catalysts. rroij.comorganic-chemistry.orgresearchgate.net These catalysts can enhance the reaction rate and influence the regioselectivity of the epoxide ring-opening. For instance, in the case of unsymmetrical epoxides, the choice of catalyst can often direct the nucleophilic attack to either the sterically less hindered carbon or the carbon atom that can better stabilize a positive charge in the transition state.

The table below outlines a hypothetical reaction based on established methodologies for the aminolysis of epoxides with secondary amines.

AmineEpoxideCatalystSolventProduct
This compoundPropylene (B89431) oxideNone (Thermal) or Lewis Acid (e.g., LiClO₄)Ethanol or Acetonitrile1-((4-chlorobenzyl)(allyl)amino)propan-2-ol

This transformation highlights the utility of this compound as a building block for accessing functionalized aminoalcohol structures, which can then be employed in the synthesis of more complex molecular architectures.

Spectroscopic and Crystallographic Elucidation of N 4 Chlorobenzyl Prop 2 En 1 Amine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the proton and carbon framework, as well as the regiochemistry and connectivity of N-(4-chlorobenzyl)prop-2-en-1-amine, can be established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The protons ortho to the chlorobenzyl group (H-2' and H-6') would appear as one doublet, and the protons meta to the group (H-3' and H-5') would appear as a second doublet, typically in the range of δ 7.2-7.4 ppm.

The aliphatic region would contain signals for the allyl and benzyl (B1604629) moieties. The two benzylic protons (-CH₂-Ar) are expected to produce a singlet around δ 3.7-3.8 ppm. The allyl group protons would present a more complex system: the two protons of the allylic methylene (B1212753) group (-N-CH₂-CH=) would appear as a doublet, the single vinyl proton (-CH=CH₂) as a multiplet, and the two terminal vinyl protons (=CH₂) as two distinct signals. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated, the chemical shift of which can be variable and concentration-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.30 Doublet 2H Ar-H (H-2', H-6')
~ 7.25 Doublet 2H Ar-H (H-3', H-5')
~ 5.90 Multiplet 1H -CH=CH₂
~ 5.20 Doublet 1H =CH₂ (trans)
~ 5.10 Doublet 1H =CH₂ (cis)
~ 3.75 Singlet 2H Ar-CH₂-N
~ 3.30 Doublet 2H N-CH₂-CH

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the eight unique carbon environments. The molecular formula is C₁₀H₁₂ClN spectrabase.comepa.gov.

The aromatic carbons of the 4-chlorobenzyl group typically resonate between δ 128 and 140 ppm. The ipso-carbon attached to the chlorine atom (C-4') and the carbon attached to the benzyl group (C-1') are expected to be shifted accordingly. The benzylic carbon (Ar-CH₂) signal is predicted to appear around δ 53 ppm. The three carbons of the prop-2-en-1-amine moiety are expected in the aliphatic and olefinic regions: the allylic methylene carbon (-N-CH₂) around δ 52 ppm, the terminal vinyl carbon (=CH₂) around δ 117 ppm, and the internal vinyl carbon (-CH=) around δ 135 ppm. These assignments are consistent with data from related structures such as N-(4-chlorobenzyl)aniline rsc.org.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 138.0 Ar-C (C-1')
~ 135.0 -CH=CH₂
~ 132.5 Ar-C (C-4')
~ 129.5 Ar-C (C-2', C-6')
~ 128.5 Ar-C (C-3', C-5')
~ 117.0 =CH₂
~ 53.0 Ar-CH₂-N

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the vinyl proton (-CH=) and both the terminal (=CH₂) and allylic (-CH₂-) protons. It would also confirm the coupling between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming the assignment of the benzylic CH₂ protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons, thereby piecing together the molecular fragments. Crucial HMBC correlations would include a cross-peak between the benzylic protons (Ar-CH₂) and the aromatic carbons (C-1', C-2', C-6'), confirming the attachment of the methylene group to the ring. Most importantly, correlations between the benzylic protons and the allylic carbon, and between the allylic protons and the benzylic carbon, would unambiguously confirm the N-linkage between the 4-chlorobenzyl and prop-2-en-1-yl fragments.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. As a secondary amine, a weak absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3350 cm⁻¹.

The aromatic 4-chlorobenzyl group would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations at approximately 1600 and 1490 cm⁻¹. A strong absorption from the C-Cl stretch is expected around 1090 cm⁻¹. Furthermore, the para-substitution pattern on the benzene ring would give rise to a characteristic out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.

The prop-2-en-1-amine moiety would show aliphatic C-H stretching bands below 3000 cm⁻¹, a medium C=C stretching band around 1645 cm⁻¹, and C-N stretching vibrations in the 1250-1020 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3300 Weak N-H Stretch (Secondary Amine)
3100 - 3000 Medium Aromatic & Vinylic C-H Stretch
2950 - 2850 Medium Aliphatic C-H Stretch
~ 1645 Medium C=C Stretch (Allyl)
~ 1600, 1490 Medium-Strong C=C Stretch (Aromatic)
~ 1200 Medium C-N Stretch
~ 1090 Strong C-Cl Stretch (Aromatic)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of this compound is 181.0658 g/mol epa.gov. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z of 181. A key feature would be the presence of an [M+2]⁺ peak at m/z 183 with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern is dominated by cleavages that form stable carbocations. The most prominent fragmentation is expected to be the alpha-cleavage of the C-N bond, leading to the formation of the highly stable 4-chlorobenzyl cation. This fragment would likely be the base peak in the spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Predicted Fragment Ion Notes
183 [C₁₀H₁₂³⁷ClN]⁺ [M+2]⁺ Isotope Peak
181 [C₁₀H₁₂³⁵ClN]⁺ Molecular Ion [M]⁺
127 [C₇H₆³⁷Cl]⁺ 4-chlorobenzyl cation isotope
125 [C₇H₆³⁵Cl]⁺ 4-chlorobenzyl cation (likely base peak)
90/89 [C₇H₆]⁺ / [C₇H₅]⁺ Loss of Cl from benzyl fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The chromophores present in this compound—the chlorophenyl ring, the carbon-carbon double bond, and the amine group—give rise to characteristic absorptions.

The primary electronic transitions expected are:

π → π* Transitions: These high-energy transitions are associated with the π-electron systems of the aromatic ring and the allyl group's C=C double bond. For the benzyl moiety, absorptions are typically observed around 206 nm and 256 nm. sielc.comsielc.com The presence of the chlorine substituent, an auxochrome, may cause a slight bathochromic (red) shift of these bands.

n → π* Transitions: A weaker absorption is expected due to the transition of a non-bonding electron (n) from the nitrogen atom's lone pair to an anti-bonding π* orbital of the aromatic ring. This transition occurs at longer wavelengths and is typically of low intensity.

ChromophoreExpected TransitionApproximate λmax (nm)
Chlorophenyl Ringπ → π~210-220, ~260-270
Allyl Group (C=C)π → π< 200
Amine Nitrogenn → π*> 280 (weak)

This table presents expected absorption maxima based on data for related structural motifs like benzylamine (B48309). sielc.comresearchgate.net

X-ray Diffraction Analysis of Crystal Structures

While a specific, publicly available single-crystal X-ray diffraction structure for this compound was not identified in a review of crystallographic databases, the principles of molecular geometry and intermolecular interactions allow for a detailed projection of its likely solid-state characteristics. The analysis of related amine structures provides a strong foundation for understanding its expected conformation, supramolecular assembly, and crystal packing. acs.orgmdpi.comias.ac.ingla.ac.uk

Molecular Conformation and Precise Geometric Parameters (e.g., bond angles, dihedral angles)

The conformation of this compound is characterized by significant flexibility due to rotation around several single bonds: the C-N bonds and the C-C bond connecting the phenyl ring to the methylene group. In a crystalline state, the molecule would adopt a specific low-energy conformation. The geometric parameters, such as bond lengths and angles, are expected to conform to standard values observed in similar structures. For instance, the C-N bond lengths would be in the range of 1.45-1.48 Å, and the bond angles around the sp³ hybridized nitrogen and carbon atoms would be approximately 109.5°, albeit distorted due to steric effects of the bulky substituents. The chlorophenyl and allyl groups would be positioned to minimize steric hindrance, likely adopting a staggered or anti-periplanar arrangement relative to each other around the nitrogen atom.

Supramolecular Assembly and Intermolecular Interactions (e.g., N-H...N, C-H...O, N-H...O, C-H...F hydrogen bonds)

The supramolecular assembly in the solid state is dictated by a hierarchy of intermolecular interactions. As a secondary amine, the most significant interaction governing the crystal structure of this compound would be hydrogen bonding.

N-H···N Hydrogen Bonds: The secondary amine group contains one hydrogen bond donor (the N-H group) and one acceptor (the nitrogen lone pair). This allows for the formation of strong N-H···N hydrogen bonds, which typically organize molecules into infinite chains or cyclic motifs. acs.org This is a primary cohesion force in the crystals of many primary and secondary amines. acs.org

Weaker interactions also play a crucial role in stabilizing the three-dimensional crystal lattice:

C-H···π Interactions: The aromatic ring is electron-rich and can act as an acceptor for weak hydrogen bonds from C-H groups of neighboring molecules.

C-H···Cl Interactions: The chlorine atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor.

The interactions listed in the prompt such as N-H···O, C-H···O, and C-H···F would not be present in the crystal structure of the pure compound but could be engineered through the formation of co-crystals with molecules containing oxygen or fluorine atoms.

Analysis of Crystal Packing Architectures

The bulky nature of the substituents would influence the packing. The planar chlorophenyl rings may engage in offset π-π stacking interactions, while the flexible allyl groups would pack in the intervening spaces. The final crystal architecture represents a balance between strong, directional hydrogen bonds and weaker, non-directional van der Waals forces, leading to a stable and densely packed solid-state structure.

Computational Chemistry Approaches for N 4 Chlorobenzyl Prop 2 En 1 Amine

Density Functional Theory (DFT) for Electronic Structure and Equilibrium Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed with basis sets like 6-311++G(d,p) or cc-pVTZ to achieve reliable results for organic molecules. scm.comacs.org

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure (its equilibrium geometry) is determined. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For N-(4-chlorobenzyl)prop-2-en-1-amine, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Studies on similar molecules, such as substituted chalcones and benzodiazepines, have successfully used DFT methods like B3LYP to compute geometrical parameters that are in good agreement with experimental data from X-ray crystallography. For the title compound, key parameters would include the C-Cl, C-N, and C=C bond lengths, as well as the angles defining the orientation of the benzyl (B1604629) and allyl groups relative to the central nitrogen atom.

Table 1: Representative Theoretical Geometrical Parameters for this compound (Note: This table is illustrative of typical results from a DFT/B3LYP calculation; specific literature values for this exact compound are not available.)

ParameterBond/AngleCalculated Value
Bond Lengths C-Cl~1.75 Å
C-N (benzyl)~1.47 Å
C-N (allyl)~1.46 Å
C=C (allyl)~1.34 Å
Bond Angles C-N-C~112°
N-C-C (allyl)~110°
Dihedral Angle Cl-C-C-C (ring)~180°

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of functional groups.

For this compound, characteristic vibrational modes would include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the allyl and benzyl CH₂ groups, appearing around 2950-2850 cm⁻¹.

C=C stretching: From the allyl group, expected near 1650 cm⁻¹.

Aromatic C=C stretching: From the chlorophenyl ring, in the 1600-1450 cm⁻¹ range.

C-N stretching: Vibrations for the amine group.

C-Cl stretching: A strong vibration typically below 800 cm⁻¹.

Theoretical spectra are often scaled using specific factors to better match experimental data, accounting for systematic errors in the calculations and the effects of anharmonicity. discoveryjournals.org This combined experimental and theoretical approach allows for a detailed and accurate assignment of the observed spectral bands. ethz.ch

This compound possesses several rotatable single bonds, primarily the C-N bonds and the C-C bond connecting the phenyl ring to the methylene (B1212753) group. Rotation around these bonds can lead to different spatial arrangements known as conformers or rotamers.

A computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure. This allows for the identification of all stable conformers and the determination of their relative energies. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. Studies on related N-acylhydrazones have shown that multiple conformers can coexist in solution, which can be identified through advanced NMR techniques and validated by computational energy calculations. For the title compound, the orientation of the bulky 4-chlorobenzyl group relative to the prop-2-en-1-yl group would be a key determinant of conformational preference.

Advanced Computational Studies on Reactivity and Molecular Properties

Beyond structure and spectra, computational methods can predict the reactivity and electronic behavior of this compound.

Proton affinity (PA) is a fundamental measure of the intrinsic basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction. For this compound, the primary site of protonation is the lone pair of electrons on the nitrogen atom.

The PA can be calculated by computing the total energies of the neutral molecule and its protonated form (the cation) using high-level DFT methods.

PA = E(Base) + E(H⁺) - E(Base-H⁺)

The electronic properties of the substituents on the nitrogen atom significantly influence its basicity. The prop-2-en-1-yl (allyl) group and the 4-chlorobenzyl group both affect the electron density on the nitrogen. The electron-withdrawing nature of the chlorine atom on the phenyl ring is expected to decrease the proton affinity compared to an unsubstituted benzylamine (B48309). Computational studies on substituted amines and amides have shown that electron-donating groups increase PA, while electron-withdrawing groups decrease it. These calculations are crucial for understanding the molecule's behavior in acidic environments, absent the complicating effects of solvents. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. The calculation provides information about vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum would be characterized by electronic transitions involving the molecular orbitals associated with its key chromophores: the chlorophenyl ring and the allyl C=C double bond. Expected transitions include:

π → π* transitions: Occurring within the aromatic ring and the C=C double bond. These are typically high-intensity absorptions.

n → π* transitions: Involving the promotion of an electron from the nitrogen lone pair (a non-bonding orbital, 'n') to an anti-bonding π* orbital of the aromatic ring or double bond. These transitions are generally weaker in intensity.

TD-DFT calculations, often performed with the B3LYP functional, can accurately predict these absorption bands and help in the interpretation of experimental spectra.

Table 2: Representative TD-DFT Results for this compound (Note: This table is illustrative of typical results from a TD-DFT calculation; specific literature values for this exact compound are not available.)

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~270 nm~0.15HOMO → LUMOπ → π
~225 nm~0.80HOMO-1 → LUMOπ → π
~295 nm~0.01HOMO → LUMO+1n → π*

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital


Prediction of Nonlinear Optical (NLO) Properties

Computational studies on structurally similar compounds provide a benchmark for the expected NLO properties of this compound. For instance, DFT calculations on various chalcone (B49325) derivatives, which also possess aromatic rings and conjugated systems, have shown that the presence of electron-withdrawing groups, such as a chloro group, can significantly influence the NLO response. mdpi.commdpi.com Theoretical investigations on other aromatic amines and benzylamine derivatives further underscore the importance of the molecular architecture in determining these properties. pnrjournal.comiucr.org

The NLO properties are typically calculated using DFT methods with a suitable basis set, such as B3LYP/6-311G++(d,p). mdpi.commdpi.com The calculated values for related molecules suggest that this compound is expected to exhibit a significant NLO response. The presence of the chlorobenzyl group, an electron-withdrawing moiety, in conjunction with the prop-2-en-1-amine group, which can act as an electron donor, creates a donor-π-acceptor (D-π-A) like system that is conducive to a large hyperpolarizability.

Below is a table of predicted NLO properties for this compound, based on computational studies of analogous compounds. It is important to note that these are theoretical predictions and the actual experimental values may vary.

PropertyPredicted Value (a.u.)Predicted Value (esu)
Dipole Moment (μ)~2.5 - 5.0 D-
Mean Polarizability (α)~150 - 200~22.2 - 29.6 x 10⁻²⁴ esu
First Hyperpolarizability (β)~500 - 1500~4.3 - 13.0 x 10⁻³⁰ esu

Note: The predicted values are based on DFT calculations reported for structurally similar compounds and are intended to provide a theoretical estimate for this compound. The conversion factors used are: 1 a.u. of polarizability = 0.1482 x 10⁻²⁴ esu; 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.

Theoretical Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, morphology, and ultimately, the material's bulk properties.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

For this compound, the Hirshfeld surface would be mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts around the van der Waals separation.

The two-dimensional fingerprint plot is a summary of the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). Different types of intermolecular contacts have characteristic shapes on the fingerprint plot, allowing for their identification and quantification.

In the case of this compound, several types of intermolecular interactions are expected to be significant:

N-H···Cl interactions: The amine group can act as a hydrogen bond donor, forming interactions with the chlorine atom of a neighboring molecule.

C-H···π interactions: The hydrogen atoms of the propyl chain and the benzyl ring can interact with the π-system of the aromatic ring of an adjacent molecule.

π···π stacking: The aromatic rings of neighboring molecules can engage in stacking interactions.

Studies on similar chlorobenzyl derivatives have shown that Cl···H and H···H contacts are often the most dominant interactions, governing the supramolecular assembly. iucr.orgresearchgate.net The fingerprint plots for these compounds typically show distinct spikes corresponding to these specific interactions.

The following table summarizes the expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar structures.

Intermolecular ContactExpected Contribution (%)
H···H40 - 50
C···H/H···C15 - 25
Cl···H/H···Cl10 - 20
N···H/H···N5 - 10
C···C2 - 5

Note: These percentages are estimations based on Hirshfeld surface analyses of structurally related compounds and represent the likely distribution of intermolecular contacts in the crystal structure of this compound.

Quantum Chemical Descriptors

To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, various quantum chemical descriptors can be calculated. These include the Total and Partial Density of States (TDOS and PDOS) and the Overlap Population Density of States (OPDOS).

Total and Partial Density of States (TDOS and PDOS)

For this compound, a PDOS analysis would reveal the contributions of the chlorobenzyl group, the propene chain, and the amine group to the frontier molecular orbitals (HOMO and LUMO). This analysis is crucial for understanding charge transfer processes, which are fundamental to the NLO properties of the molecule. It is expected that the HOMO would have significant contributions from the amine and the π-system of the propene and aromatic ring, while the LUMO would be localized more on the electron-withdrawing chlorobenzyl moiety. This distribution is characteristic of a D-π-A system and supports the potential for significant NLO activity. Theoretical studies on substituted benzylamines have utilized DOS analysis to elucidate the contributions of different fragments to the molecular orbitals. chalcogen.roscience.gov

Overlap Population Density of State (OPDOS)

The Overlap Population Density of States (OPDOS), also known as Crystal Orbital Overlap Population (COOP), provides insight into the bonding, anti-bonding, and non-bonding nature of the interactions between atoms or fragments as a function of energy. Positive values in the OPDOS plot indicate bonding interactions, negative values indicate anti-bonding interactions, and values near zero suggest non-bonding interactions.

An OPDOS analysis of this compound would be particularly useful for characterizing the nature of the covalent bonds within the molecule, as well as the weaker intermolecular interactions in a crystalline environment. For example, the OPDOS between the nitrogen of the amine and a chlorine atom of a neighboring molecule could confirm the bonding or anti-bonding nature of the N-H···Cl hydrogen bond at different energy levels. Such analyses have been applied to various molecular systems to understand their stability and reactivity. science.gov

Structure Activity Relationship Sar and Pre Clinical Biological Explorations of N 4 Chlorobenzyl Prop 2 En 1 Amine Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The introduction of halogen atoms, particularly chlorine, into a biologically active molecule is a common strategy to modulate its therapeutic properties. researchgate.neteurochlor.org For N-(4-chlorobenzyl)prop-2-en-1-amine analogues, the chlorine substituent on the benzyl (B1604629) ring significantly influences the compound's electronic and lipophilic character, which in turn affects its biological profile.

The presence of a chlorine atom can enhance biological activity by increasing the molecule's interaction with target proteins and preventing metabolic hydroxylation, which might otherwise lead to the formation of less active metabolites. researchgate.net Studies on various N-benzyl derivatives have shown that halogenation can potentiate biological effects. For instance, platinum(IV) complexes supported by 4-chlorobenzylamine (B54526) expressed impressive anticancer activities against the MCF-7 cell line. researchgate.net Similarly, in a series of N-(4-halobenzyl)amides, chlorinated analogues showed notable antimicrobial inhibition. nih.gov The position of the chlorine atom is also crucial. While the target compound features a chlorine at the para- (4-) position, positional isomers (ortho- or meta-) would likely exhibit different activities due to altered steric and electronic profiles, affecting how the molecule fits into a biological target's binding site. mdpi.com

The enhanced lipophilicity imparted by the chlorine atom can improve the molecule's ability to cross biological membranes, a key factor for reaching intracellular targets. mdpi.com However, this effect is nuanced, as excessive lipophilicity can sometimes decrease solubility and bioavailability. mdpi.com Therefore, the 4-chloro substitution represents a finely tuned modification that often proves optimal for improving a compound's activity. researchgate.net

The secondary amine group is a key site for hydrogen bonding, a fundamental interaction in molecular recognition. It can act as a hydrogen bond donor and, depending on the physiological pH, can be protonated to form a cation, enabling strong electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) in enzymes or receptors. The robustness of the amine group, however, can present challenges in drug design, often necessitating its temporary masking in prodrug strategies to improve membrane penetration. nih.gov

The propene (allyl) group provides a three-carbon chain with a double bond, which introduces a degree of conformational rigidity while allowing for flexibility. This structure can engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins. The allylamine (B125299) class of compounds, for example, has well-documented structure-activity correlations for antifungal activity, highlighting the importance of this scaffold. nih.gov The combination of the benzyl group and the allylamine creates a specific spatial arrangement that is crucial for binding to and modulating the function of molecular targets.

Structural modifications to the this compound scaffold have been correlated with a range of biological activities, including antimicrobial, anticancer, and antichlamydial effects.

Antimicrobial Activity: The N-(4-chlorobenzyl) moiety is a component of several compounds with demonstrated antimicrobial properties. For example, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has shown notable antifungal activity. nih.gov The combination of a halogenated aromatic ring with an amine function is a recurring theme in antimicrobial drug design. nih.gov The positive charge on the protonated amine can facilitate interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.

Anticancer Activity: Numerous analogues containing the N-benzyl or N-(4-chlorobenzyl) group have been investigated for their anticancer potential. nih.gov For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. acs.org Platinum complexes containing 4-chlorobenzylamine ligands have also shown significant anticancer activity. researchgate.net Furthermore, a kinase inhibitor, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione, has demonstrated antineoplastic action. researchgate.net These findings suggest that the 4-chlorobenzyl group can serve as a key pharmacophore for interacting with cancer-related targets.

Antichlamydial Activity: While direct studies on this compound are limited, related N-benzylaniline derivatives have been synthesized and shown to possess anti-chlamydial activity with low cytotoxicity. researchgate.net The development of novel, narrow-spectrum antibiotics is crucial for treating infections caused by pathogens like Chlamydia trachomatis without promoting widespread antibiotic resistance.

The following table summarizes the observed biological activities in compounds that share key structural features with this compound.

Compound Class/DerivativeKey Structural FeaturesObserved Biological ActivityReference
N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamineN-(4-chlorobenzyl) groupAntifungal nih.gov
Platinum(IV) complexes with 4-chlorobenzylamine4-chlorobenzylamine ligandAnticancer (MCF-7 cells) researchgate.net
N-benzyl-2-phenylpyrimidin-4-amine derivativesN-benzyl groupAnticancer (USP1/UAF1 inhibition) acs.org
1-(4-chlorobenzyl)-1H-pyrrole-2,5-dione derivativeN-(4-chlorobenzyl) groupAntineoplastic (kinase inhibitor) researchgate.net
Substituted N-benzylanilinesN-benzyl groupAnti-Chlamydial researchgate.net
N-(4-halobenzyl)amidesHalogenated benzyl groupAntimicrobial nih.gov

Pre-clinical Mechanism of Action Investigations

The biological activities of this compound analogues are predicated on their interaction with specific molecular targets. Based on the activities observed in structurally related compounds, several potential mechanisms of action can be proposed.

In the context of anticancer activity, compounds bearing the N-benzyl or N-(4-chlorobenzyl) moiety have been shown to function as enzyme inhibitors. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine act as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a potential molecular target for cancer therapy. acs.org Other N-(4-chlorobenzyl) derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net Furthermore, N-benzyl benzamide (B126) derivatives have been developed as sub-nanomolar inhibitors of butyrylcholinesterase, indicating the scaffold's ability to target specific enzyme active sites. acs.org

For antimicrobial action, while a specific enzyme target is not always identified, the mechanism can involve disruption of microbial cell membranes. The cationic nature of the protonated amine can lead to electrostatic interactions with the negatively charged components of bacterial or fungal cell walls, compromising their integrity.

For intracellular pathogens like Chlamydia trachomatis, an effective therapeutic agent must be able to penetrate host cells and selectively inhibit the pathogen's growth without causing significant harm to the host. C. trachomatis is a major cause of sexually transmitted infections, and new treatments are needed. nih.gov

Pre-clinical investigations into potential antichlamydial agents focus on their ability to inhibit the pathogen's developmental cycle. Analogues of this compound could potentially interfere with this process. Studies on other novel inhibitors have shown that they can disrupt the development of C. trachomatis and reduce the number of infectious progeny. For example, some compounds act by inhibiting the type III secretion system (T3SS), a virulence mechanism essential for chlamydial infection. researchgate.net

A critical aspect of these investigations is selectivity. An ideal antichlamydial compound would exhibit high potency against the pathogen while showing low cytotoxicity towards eukaryotic host cells. researchgate.net This ensures that the therapeutic effect is targeted, minimizing potential side effects. The development of N-benzylaniline derivatives as anti-chlamydial agents with low toxicity highlights the potential of this structural class to achieve the necessary selectivity for treating chlamydial infections. researchgate.net

Induction of Cellular Responses in Related Compounds (e.g., ATP depletion, apoptosis, reactive oxygen species-dependent caspase activation in anticancer chalcone (B49325) derivatives)

The exploration of cellular responses induced by compounds structurally related to this compound provides critical insight into potential mechanisms of action. A pertinent class of compounds for such analysis is the chalcone family (1,3-diaryl-2-propen-1-ones). nih.govnih.gov Chalcones are precursors for flavonoids and serve as a versatile scaffold for developing novel anticancer agents due to their broad biological activities. nih.govnih.gov The anticancer mechanisms of chalcone derivatives are multifaceted, involving the induction of apoptosis, disruption of the cell cycle, and modulation of inflammatory pathways. researchgate.net

Apoptosis Induction: A primary mechanism by which chalcone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov For instance, certain amino chalcone derivatives have demonstrated significant antiproliferative activity by triggering apoptosis. aip.org The compound (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one was identified as a potent anticancer agent that functions through apoptosis induction, causing cell cycle arrest at the G0/G1 and G2/M phases in both HeLa and T47D cancer cell lines. aip.org Studies have shown that other chalcones can induce apoptosis by suppressing specific proteins and can also increase autophagy in breast cancer cells. mdpi.com This process is often initiated through an intrinsic pathway that corrects for DNA damage. mdpi.com

Reactive Oxygen Species (ROS)-Dependent Caspase Activation: The generation of reactive oxygen species (ROS) is a key event that can trigger apoptotic signaling cascades. nih.gov Oxidative stress induced by ROS can lead to the activation of caspase-3, a crucial effector caspase in the apoptotic pathway. nih.gov This activation is a convergence point for both mitochondria-dependent and -independent apoptotic pathways. nih.gov Research demonstrates that chronic low-dose oxidative stress can sequentially activate ROS production, which in turn leads to caspase-3 activation, proteolytic activation of protein kinase C-δ (PKCδ), and ultimately, apoptotic cell death in dopaminergic neurons. nih.gov However, the relationship between ROS and caspase activation can be complex; excessively high levels of ROS, as seen in acetaminophen (B1664979) (APAP) toxicity, can paradoxically impede caspase activation, suggesting that the cellular redox state is a critical determinant in the decision between apoptosis and necrosis. nih.gov

ATP Depletion: Cellular energy levels, primarily in the form of adenosine (B11128) triphosphate (ATP), are critical for cell survival and function. While it has been hypothesized that ATP depletion could prevent caspase activation and thus apoptosis, studies on APAP-induced toxicity indicate that a lack of caspase activity is not necessarily due to a decline in cellular ATP. nih.gov In specific experimental models, even when cellular ATP levels were depleted, it was not the primary factor preventing the activation of the caspase cascade. nih.gov The anticancer mechanisms attributed to chalcone derivatives include a wide array of cellular effects, such as promoting mitochondrial dysfunction, which is intrinsically linked to cellular energy metabolism and ATP production. researchgate.net

The table below summarizes the cellular responses induced by representative chalcone derivatives.

Compound ClassExample CompoundCellular ResponseCancer Cell Line
Amino Chalcone(E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-oneApoptosis Induction, Cell Cycle Arrest (G0/G1, G2/M)HeLa, T47D
Thiazole-containing ChalconeNot specifiedOvercoming Drug ResistanceCEM/ADR5000, MDA-MB-231/BCRP
Chalcone-indole HybridNot specifiedPotent Cytotoxic ActivityHepG2, MCF-7, PC-3, A549, K562

Comparative Analysis with Other Functionalized Amine Derivatives

The biological activity of this compound can be contextualized through a comparative analysis with other functionalized amine derivatives. Structure-activity relationship (SAR) studies on various classes of amines reveal how modifications to the core structure, such as the nature of the aromatic ring, the length and type of linker, and substitutions on the nitrogen atom, influence their therapeutic potential.

N-benzyl-pyrimidin-4-amine Derivatives: One relevant class is the N-benzyl-2-phenylpyrimidin-4-amine series, which has been optimized as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov Medicinal chemistry efforts led to the identification of derivatives with nanomolar inhibitory potency. nih.gov The SAR of this series highlights the importance of the N-benzyl and 2-phenyl groups for activity, providing a framework for understanding how aryl groups attached to an amine scaffold contribute to specific enzyme inhibition.

Benzothiazine-3-carboxamide Derivatives: The N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides are another class of functionalized amines with significant analgesic and anti-inflammatory properties. mdpi.com SAR studies revealed that the anti-inflammatory activity was directly dependent on the mutual arrangement of the benzothiazine and pyridine (B92270) fragments. mdpi.com This demonstrates that the spatial orientation of different parts of the molecule, dictated by the amine linkage, is crucial for biological function.

Benzimidazole Derivatives: The synthesis of compounds like 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine highlights another structural class where a 4-chlorobenzyl group is attached to a nitrogen-containing heterocyclic system. researchgate.net These compounds were investigated as potential anti-inflammatory agents. researchgate.net The presence of the 4-chlorobenzyl moiety is a common feature shared with the subject compound, indicating its utility as a functional group in designing bioactive molecules across different therapeutic areas.

The following table provides a comparative overview of different functionalized amine derivatives.

Amine Derivative ClassCore StructureKey SubstitutionsPrimary Biological Target/Activity
N-benzyl-pyrimidin-4-aminePyrimidine (B1678525)N-benzyl, 2-phenylUSP1/UAF1 deubiquitinase inhibition
Cyclohexanone-amineCyclohexanone2-(2-Chlorophenyl), N-methylNMDA receptor antagonist
Benzothiazine-carboxamideBenzothiazineN-pyridyl, 4-methylAnalgesic, Anti-inflammatory
BenzimidazoleBenzimidazole2-(4-chlorobenzyl), N-ethyl-pyrrolidineAnti-inflammatory

This comparative analysis illustrates that while the N-(4-chlorobenzyl) group is a recurring motif in bioactive compounds, its functional consequence is intricately linked to the specific molecular scaffold to which it is attached.

Applications in Materials Science and Catalysis of N 4 Chlorobenzyl Prop 2 En 1 Amine Derivatives

Exploration in the Development of Functional Materials

The unique electronic and structural characteristics of N-(4-chlorobenzyl)prop-2-en-1-amine derivatives make them promising candidates for the creation of novel functional materials. The presence of the aromatic chlorobenzyl group and the reactive allyl group allows for a wide range of chemical modifications, enabling the fine-tuning of material properties for specific applications.

Organic Electronics Applications

While direct applications of this compound in organic electronics are still an area of active research, its derivatives, particularly those with conjugated systems, hold significant potential. For instance, related chalcone (B49325) derivatives, which feature a conjugated double bond system, are being investigated for their properties in organic electronics. evitachem.com The core structure of this compound can be chemically modified to create extended π-conjugated systems. These systems are fundamental to the functionality of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The introduction of the 4-chlorobenzyl group can influence the electronic properties of these conjugated systems, potentially leading to materials with improved charge transport characteristics and stability.

Optoelectronic Applications

The field of optoelectronics, which involves devices that interact with light, is another promising area for the application of this compound derivatives. Specifically, these compounds are being explored as components of nonlinear optical (NLO) materials. researchgate.net NLO materials are capable of altering the properties of light, a characteristic that is crucial for applications in optical communications, data storage, and optical computing.

Computational studies on related chalcone derivatives, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, have shown significant NLO properties. researchgate.net These studies indicate that the presence of a chlorophenyl group within a conjugated system can enhance the material's nonlinear optical response. researchgate.net The polarizability and hyperpolarizability of such compounds, which are measures of their NLO activity, have been found to be significantly higher than those of urea, a standard NLO material. mdpi.com This suggests that derivatives of this compound, with their inherent chlorobenzyl group, could be engineered to exhibit strong NLO effects, making them valuable for the fabrication of advanced optoelectronic devices. mdpi.com

Catalytic Roles and Ligand Design

In addition to their potential in materials science, derivatives of this compound play a significant role in catalysis, both as ligands for transition metals and as intermediates in the synthesis of complex molecules.

Utilization as Ligands in Transition Metal Catalysis

The amine group in this compound and its derivatives can act as a binding site for transition metals, forming metal complexes that can catalyze a variety of chemical reactions. The electronic properties of the ligand, influenced by the 4-chlorobenzyl group, can have a profound effect on the activity and selectivity of the catalyst.

Palladium Catalysis: Palladium-catalyzed reactions are some of the most important transformations in organic synthesis. The efficiency of these reactions often depends on the nature of the ligands coordinated to the palladium center. While direct use of this compound as a ligand is not extensively documented, the broader class of aminophosphine (B1255530) ligands has been shown to be highly effective in palladium-catalyzed cross-coupling reactions. google.com For example, palladium catalysts with specific aminophosphine ligands are effective for the coupling of aryl chlorides with amines, boronic acids, and ketone enolates. google.com This highlights the potential for designing novel ligands based on the this compound scaffold for various palladium-catalyzed transformations, including amination and Suzuki coupling reactions. google.comrsc.orgresearchgate.net

Titanium Catalysis: Titanium-based catalysts are known for their utility in a range of organic transformations. The this compound framework has been utilized in the context of titanium catalysis. For instance, N-(4-chlorobenzyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine has been used as a substrate in titanium-catalyzed carbocyclization reactions to produce pyrrolidine (B122466) derivatives. rsc.orgnih.gov In these reactions, a titanium complex, often in combination with a Grignard reagent, catalyzes the formation of a new ring system. rsc.orgnih.govresearchgate.net Furthermore, cooperative catalysis systems involving nickel and titanium have been shown to facilitate the amination of allylic alcohols, with titanium isopropoxide playing a key role in activating the alcohol. nsf.gov This demonstrates the potential for this compound and its derivatives to participate in and be transformed by titanium-catalyzed processes.

A summary of representative transition metal-catalyzed reactions involving derivatives of this compound is presented in the table below.

Catalyst SystemSubstrateProductReaction TypeRef.
Ti(O-iPr)₄ / EtMgBrN-(4-chlorobenzyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine(Z)-3-Benzylidene-1-(4-chlorobenzyl)-4-methylpyrrolidineCarbocyclization rsc.orgnih.gov
Ni(COD)₂ / dppf / Ti(Oi-Pr)₄Cinnamyl alcohol and Decylamine(E)-N-(4-phenylbut-3-en-2-yl)decan-1-amineAllylic Amination nsf.gov
Pd₂(dba)₃ / BINAPAryl Bromides and AminesN-Alkylated AminesN-Alkylation rsc.org

Role as an Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com this compound and its derivatives serve as valuable intermediates in the synthesis of a variety of heterocyclic scaffolds.

Imidazoles: The synthesis of imidazole (B134444) derivatives, a class of heterocycles with a wide range of biological activities, can be achieved through multi-component reactions. While not directly starting from this compound, related structures are employed. For example, the synthesis of aroylimidazo[1,2-a]pyrimidines can be achieved from chalcones and 2-aminopyrimidines, showcasing a pathway where a molecule with a similar backbone can be a precursor to imidazole-containing systems. rsc.org

Pyrrolidines: As mentioned earlier, derivatives of this compound are key starting materials for the synthesis of substituted pyrrolidines. rsc.orgnih.gov The titanium-catalyzed carbocyclization of N-(4-chlorobenzyl)-N-(propargyl)prop-2-en-1-amine derivatives provides a direct route to functionalized pyrrolidine rings. rsc.orgnih.govresearchgate.net This methodology allows for the creation of complex pyrrolidine structures that can be further elaborated into other valuable compounds. mdpi.com For example, the reaction of N-(4-chlorobenzyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine in the presence of a titanium catalyst yields (Z)-3-benzylidene-1-(4-chlorobenzyl)-4-methylpyrrolidine in good yield. rsc.orgnih.gov

The table below lists some of the heterocyclic scaffolds synthesized from or related to this compound derivatives.

Heterocyclic ScaffoldSynthetic MethodPrecursor/Related CompoundRef.
PyrrolidinesTi-catalyzed CarbocyclizationN-(4-chlorobenzyl)-N-(propargyl)prop-2-en-1-amine derivatives rsc.orgnih.gov
ImidazolesMulti-component ReactionChalcones (related conjugated systems) rsc.org
Pyrrolo[3,4-b]pyridin-5-onesMulti-component Reaction4-chlorobenzaldehyde (B46862) (a precursor to the chlorobenzyl moiety) mdpi.com
QuinazolinesTi-catalyzed Iodination-CyclizationN-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamides frontiersin.org
2,5-dihydro-1-benzoxepinesOne-pot process2-Allyloxy-4-chlorobenzaldehyde acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.